molecular formula C29H59N3O6S B13788268 (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate CAS No. 67633-82-3

(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate

Cat. No.: B13788268
CAS No.: 67633-82-3
M. Wt: 577.9 g/mol
InChI Key: SMLFYWFPNTYKPW-UHFFFAOYSA-N
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Description

(2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate is a complex organic compound with a molecular formula of C29H59N3O6S. This compound is known for its unique structure, which includes a cyanoethyl group, a hydroxyethyl group, and an oxooctadecyl group. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate involves multiple steps. One common method includes the reaction of ethylamine with cyanoacetic acid to form (2-cyanoethyl)ethylamine. This intermediate is then reacted with 2-chloroethanol to introduce the hydroxyethyl group. The final step involves the reaction with octadecanoyl chloride to introduce the oxooctadecyl group, followed by quaternization with ethyl sulfate to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The reactions are carried out in stainless steel reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Alkyl halides and aryl halides are commonly used reagents for substitution reactions.

Major Products Formed

Scientific Research Applications

(2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium chloride
  • (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium bromide
  • (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium nitrate

Uniqueness

The uniqueness of (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate lies in its sulfate group, which imparts different solubility and reactivity properties compared to its chloride, bromide, and nitrate counterparts. This makes it particularly suitable for specific industrial and research applications where these properties are advantageous .

Properties

CAS No.

67633-82-3

Molecular Formula

C29H59N3O6S

Molecular Weight

577.9 g/mol

IUPAC Name

2-cyanoethyl-ethyl-(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate

InChI

InChI=1S/C27H53N3O2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-27(32)29-22-24-30(4-2,25-26-31)23-19-21-28;1-2-6-7(3,4)5/h31H,3-20,22-26H2,1-2H3;2H2,1H3,(H,3,4,5)

InChI Key

SMLFYWFPNTYKPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCO.CCOS(=O)(=O)[O-]

Origin of Product

United States

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